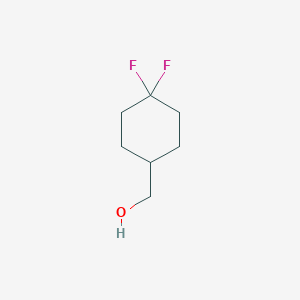

(4,4-Difluorocyclohexyl)methanol

Descripción general

Descripción

(4,4-Difluorocyclohexyl)methanol is an organic compound with the molecular formula C7H12F2O It is a fluorinated alcohol, characterized by the presence of two fluorine atoms attached to a cyclohexane ring, with a methanol group attached to the ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(4,4-Difluorocyclohexyl)methanol can be synthesized through the fluorination of cyclohexane. One common method involves the reaction of cyclohexane with hydrogen fluoride or trifluoromethanesulfonic acid fluoride to produce (4,4-difluorocyclohexyl)methane, which is then further reacted with sodium hydroxide to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Bromination

The alcohol undergoes bromination using PBr₃ or CBr₄/PPh₃ to form 4-(bromomethyl)-1,1-difluorocyclohexane, a key intermediate for nucleophilic substitutions.

| Brominating Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| PBr₃ | DCM | 0–20°C | 96% |

| CBr₄/PPh₃ | DCM | RT | 54–77% |

Mechanistic Insight :

The reaction follows an Sₙ2 mechanism , where PBr₃ converts the hydroxyl group into a better leaving group (dibromophosphite intermediate), enabling bromide substitution .

Esterification

The primary alcohol reacts with carboxylic acids or acyl chlorides to form esters. For example, esterification with 3,4,5-trimethoxybenzoyl chloride yields fluorinated esters used in drug discovery .

| Substrate | Product | Catalyst | Yield | Application |

|---|---|---|---|---|

| 3,4,5-Trimethoxybenzoyl chloride | Fluorinated ester | HCTU/HOBt | 63–71% | Anti-HIV agents |

Oxidation

| Oxidizing Agent | Product | Notes |

|---|---|---|

| Dess-Martin periodinane | Aldehyde | Requires anhydrous conditions |

| KMnO₄/H₂SO₄ | Carboxylic acid | Harsh conditions, low selectivity |

Dehydration

Under acidic conditions (e.g., H₂SO₄), the alcohol undergoes E2 elimination to form alkenes. The reaction favors Zaitsev’s rule, producing trisubstituted alkenes .

| Acid Catalyst | Temperature | Major Product |

|---|---|---|

| H₂SO₄ | 100–120°C | 4,4-Difluorocyclohexene |

Aplicaciones Científicas De Investigación

Modulation of P-glycoprotein Activity

One of the most significant applications of (4,4-difluorocyclohexyl)methanol is its role as a modulator of P-glycoprotein (P-gp), an ATP-dependent efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer therapy.

- Inhibition Studies : Research has shown that derivatives of this compound can inhibit P-gp activity, which is vital for overcoming drug resistance in cancer cells. For instance, compounds derived from this structure demonstrated IC50 values ranging from 0.1 to 0.76 μM against P-gp, indicating potent inhibitory effects on the ATPase activity associated with the efflux mechanism .

- Clinical Relevance : The ability to enhance the intracellular concentration of chemotherapeutic agents such as paclitaxel and doxorubicin by inhibiting P-gp is particularly promising. This modulation can lead to more effective treatment regimens for resistant cancer types .

Pharmaceutical Development

This compound serves as a building block for synthesizing various pharmaceutical compounds. Its unique fluorinated cyclohexyl structure can enhance the pharmacokinetic properties of drugs, including:

- Increased Lipophilicity : The introduction of fluorine atoms can improve membrane permeability and bioavailability.

- Stability Enhancements : Fluorinated compounds often exhibit increased metabolic stability compared to their non-fluorinated counterparts.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reference material in chromatography and mass spectrometry due to its well-defined chemical structure and properties . It can aid in:

- Method Development : Establishing protocols for the detection and quantification of other compounds.

- Quality Control : Ensuring the consistency and reliability of pharmaceutical formulations.

Case Study 1: P-glycoprotein Inhibition

A study investigated the effects of various (4,4-difluorocyclohexyl) derivatives on P-gp-mediated drug transport in resistant cancer cell lines. The findings indicated that these compounds significantly enhanced the retention of chemotherapeutics within cells, leading to reduced tumor growth in animal models without notable side effects .

Case Study 2: Synthesis of Fluorinated Compounds

Research focused on synthesizing new fluorinated thiazole derivatives utilizing this compound as a precursor. The resulting compounds exhibited promising biological activity against various cancer cell lines and were evaluated for their potential as new anticancer agents .

Mecanismo De Acción

The mechanism of action of (4,4-Difluorocyclohexyl)methanol involves its interaction with molecular targets through its fluorine atoms and hydroxyl group. The fluorine atoms can form strong hydrogen bonds and interact with various enzymes and receptors, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways and molecular targets, leading to its observed effects.

Comparación Con Compuestos Similares

Similar Compounds

(4,4-Difluorocyclohexanone): Similar structure but with a ketone group instead of a hydroxyl group.

(4,4-Difluorocyclohexanol): Similar structure but with a hydroxyl group attached directly to the cyclohexane ring.

2,4-Difluorothiophenol: Contains fluorine atoms but with a thiophenol group instead of a cyclohexane ring.

Uniqueness

(4,4-Difluorocyclohexyl)methanol is unique due to its specific combination of fluorine atoms and a hydroxyl group attached to a cyclohexane ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Actividad Biológica

(4,4-Difluorocyclohexyl)methanol (CAS Number: 178312-48-6) is a fluorinated organic compound that has garnered attention due to its potential pharmacological properties. This article explores the biological activity of this compound, highlighting its synthesis, pharmacokinetics, and therapeutic applications, particularly in the context of antiviral drug development.

This compound can be synthesized through various methods, including the reaction of difluorocyclohexyl derivatives with methanol under specific catalytic conditions. The compound is characterized by its clear colorless to yellow viscous liquid appearance and has a molecular formula of C₇H₁₂F₂O .

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂F₂O |

| Appearance | Clear colorless to yellow |

| Storage Temperature | Ambient |

| GC Purity | ≥96.0% |

Biological Activity

The biological activity of this compound is primarily linked to its role as a precursor in synthesizing fluorinated betulinic acid derivatives, which exhibit significant anti-HIV activity. Research indicates that these derivatives can inhibit HIV replication effectively in cell cultures .

The compound's mechanism of action involves its ability to interact with various biological targets. Studies have shown that it can permeate the blood-brain barrier and has favorable gastrointestinal absorption characteristics. Importantly, it has been identified as a substrate for specific transport proteins but does not inhibit major cytochrome P450 enzymes, indicating a potentially favorable profile for drug development.

Case Studies and Research Findings

Several studies have focused on the antiviral properties of this compound derivatives. For instance, a study evaluating fluorinated betulinic acid derivatives found that one derivative containing this compound demonstrated greater potency against HIV compared to other structural analogs .

Table 2: Anti-HIV Activity of Fluorinated Derivatives

| Compound ID | Structure Description | Anti-HIV Potency |

|---|---|---|

| 1 | Positive control (bevirimat) | High |

| 22 | (4,4-Difluorocyclohexyl)methyl ester | Moderate |

| 21 | Trifluoromethylphenethyl ester | Weak |

Pharmacokinetics

Pharmacokinetic studies have indicated that this compound exhibits high oral bioavailability and rapid absorption in vivo. Its ability to cross the blood-brain barrier makes it a candidate for neurological applications as well. Further investigation into its pharmacokinetic profile is necessary to fully understand its therapeutic potential.

Propiedades

IUPAC Name |

(4,4-difluorocyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O/c8-7(9)3-1-6(5-10)2-4-7/h6,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZNZSLOHZLFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611181 | |

| Record name | (4,4-Difluorocyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178312-48-6 | |

| Record name | (4,4-Difluorocyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4,4-difluorocyclohexyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.